molecular formula C28H28FN3O3S B11088875 (2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11088875
M. Wt: 505.6 g/mol
InChI Key: UHRRETDGBREDIJ-UHFFFAOYSA-N
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Description

(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, a fluorophenyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with a similar thiazole ring structure.

    Steviol glycosides: Compounds with similar glycoside structures.

Uniqueness

(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H28FN3O3S

Molecular Weight

505.6 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-phenylimino-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H28FN3O3S/c1-2-18-35-24-14-12-23(13-15-24)30-27(34)25-19-26(33)32(17-16-20-8-10-21(29)11-9-20)28(36-25)31-22-6-4-3-5-7-22/h3-15,25H,2,16-19H2,1H3,(H,30,34)

InChI Key

UHRRETDGBREDIJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

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